molecular formula C17H22FN3O2S2 B2428621 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1049437-38-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2428621
CAS RN: 1049437-38-8
M. Wt: 383.5
InChI Key: HIQOXASARZHIRK-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide, also known as F13714, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide derivatives and has been found to possess a range of biochemical and pharmacological properties that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, it could be used in the synthesis of various piperazine derivatives.

Development of Neuropharmacologically Active Compounds

Substituted phenylpiperazines are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors . The compound could potentially be used in the development of such neuropharmacologically active compounds.

Radioligand Development for Molecular Imaging

The compound could potentially be used in the development of radioligands for in vivo molecular imaging . For example, 1-(4-[18F]Fluorophenyl)piperazine was synthesized in two reaction steps starting by 18F-labelling of an iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene .

Dopamine D4 Ligand Synthesis

The fluorophenylpiperazine obtained from the above process was coupled in a third reaction step with 2-formyl-1H-indole-5-carbonitrile to yield the highly selective dopamine D4 ligand [18F]FAUC 316 . The compound could potentially be used in a similar process to synthesize other dopamine D4 ligands.

PET Imaging of Serotonin 5-HT1A Receptors

The compound could potentially be used in the development of analogs for PET imaging of serotonin 5-HT1A receptors. These compounds, including similar chemical structures to the compound in focus, exhibit high brain uptake and stability, suggesting their utility in studying these receptors.

Development of New Drugs

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , the compound could potentially be used in the development of new drugs targeting various diseases.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQOXASARZHIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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